Conformationally Locked 4-Azabicyclo[4.1.0]heptane Derivatives Match or Exceed Flexible Piperidine Potency in Opioid Receptor Functional Assays
In a direct head-to-head comparison, structurally rigid 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptane derivatives were evaluated against their flexible N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine counterparts in a [35S]GTPγS functional assay [1]. Compounds with the 3-hydroxyphenyl group locked in the piperidine equatorial orientation demonstrated potencies equal to or better than similar compounds having more flexible structures [1].
| Evidence Dimension | Functional antagonist potency in opioid receptor assay |
|---|---|
| Target Compound Data | Equal to or better than flexible analogs (qualitative potency comparison reported across multiple rigid compounds in the series) |
| Comparator Or Baseline | N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines (flexible class) |
| Quantified Difference | Potency equal to or better than flexible comparators; no loss of activity despite conformational restriction |
| Conditions | [35S]GTPγS functional assay for opioid receptor antagonism; series included N-substituted-6-(3-hydroxyphenyl)-3-azabicyclo[3.1.0]hexane and 3-methyl-4-(3-hydroxyphenyl)-4-azabicyclo[4.1.0]heptanes |
Why This Matters
Procurement of the rigid 2-azabicyclo[4.1.0]heptane scaffold enables target engagement with equal or superior potency while eliminating conformational ambiguity, a critical advantage for SAR studies and patent differentiation.
- [1] Brunyon SP, Kormos CM, Gichinga MG, et al. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. The Journal of Organic Chemistry. 2016;81(21):10383-10391. DOI: 10.1021/acs.joc.6b01366. View Source
